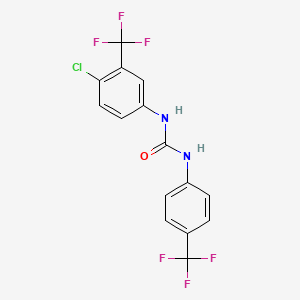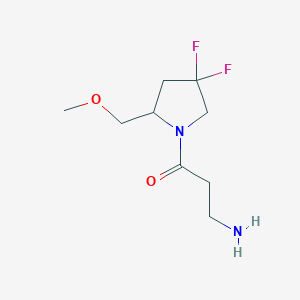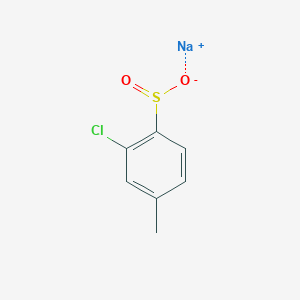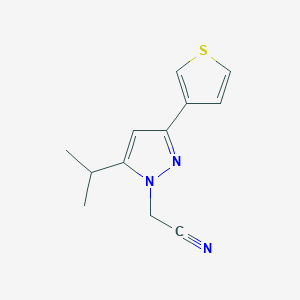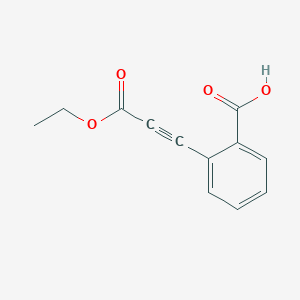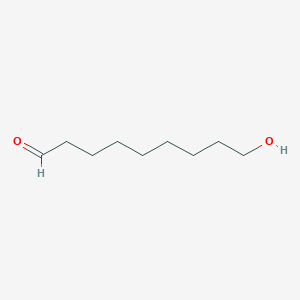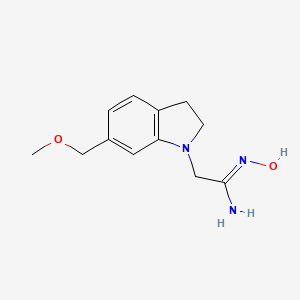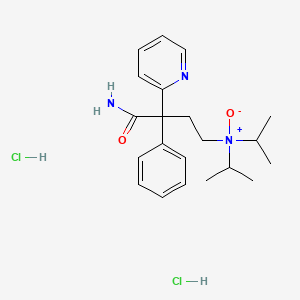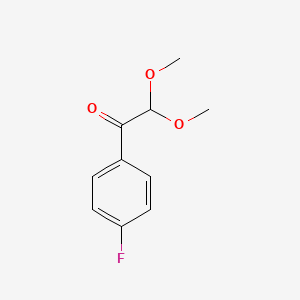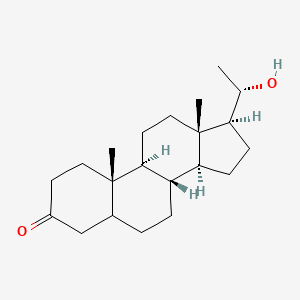
(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) is a steroidal compound that belongs to the class of pregnanes It is a hydroxylated derivative of pregnan-3-one, featuring hydroxyl groups at the 20th position and varying configurations at the 5th position (alpha or beta)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) typically involves the hydroxylation of pregnan-3-one. One common method is the use of selective oxidizing agents to introduce the hydroxyl group at the 20th position. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulate enzyme activities, and influence gene expression. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pregnan-3-one: The parent compound without hydroxylation.
20-Hydroxyprogesterone: A hydroxylated derivative with different stereochemistry.
5alpha-Dihydroprogesterone: A reduced form with a different configuration at the 5th position.
Uniqueness
(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) is unique due to its specific hydroxylation pattern and stereochemistry
Propiedades
Fórmula molecular |
C21H34O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
(8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14?,16-,17+,18-,19-,20-,21+/m0/s1 |
Clave InChI |
DYVGYXXLXQESJE-PBVZVJJFSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C)O |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


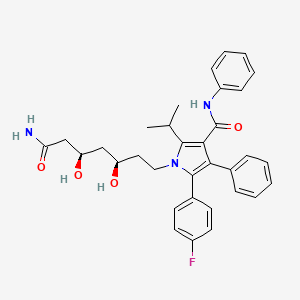
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)
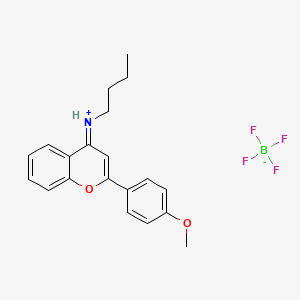
![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)
